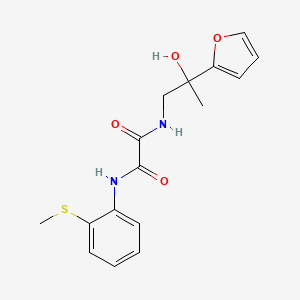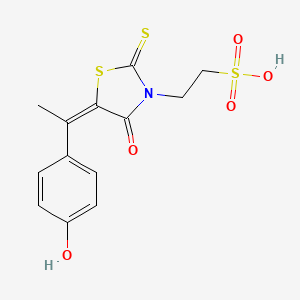
1,5-Dimetilpirrolidin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,5-Dimethylpyrrolidin-3-one has several applications in scientific research:
Mecanismo De Acción
Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .
The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .
The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .
The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents
Molecular Mechanism
It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of 1,5-Dimethylpyrrolidin-3-one are not documented.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 1,5-dimethylpyrrolidin-3-one often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: N-substituted pyrrolidinones.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidinone: The parent compound of 1,5-dimethylpyrrolidin-3-one, known for its wide range of biological activities.
N-Methylpyrrolidinone: Another derivative with similar solvent properties but different biological activities.
2-Pyrrolidinone: A closely related compound with distinct chemical and biological properties.
Uniqueness
1,5-Dimethylpyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives . Its dual methyl substitution enhances its stability and alters its interaction with biological targets, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
1,5-dimethylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNSIHQTQHENSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2540890.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2540891.png)

![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
![3-(benzylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2540896.png)



![2-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2540903.png)
![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)



